
2,6-Dimethoxy-4-methylbenzenesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethoxy-4-methylbenzenesulfonyl chloride is an organic compound with the molecular formula C9H11ClO4S. It is a derivative of benzenesulfonyl chloride, characterized by the presence of two methoxy groups and a methyl group on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry .
Méthodes De Préparation
The synthesis of 2,6-Dimethoxy-4-methylbenzenesulfonyl chloride typically involves the reaction of 2,6-dimethoxy-4-methylbenzenesulfonic acid with thionyl chloride. The reaction is carried out under controlled conditions to ensure the complete conversion of the sulfonic acid to the sulfonyl chloride. The reaction is usually performed in an inert atmosphere to prevent any side reactions .
Analyse Des Réactions Chimiques
2,6-Dimethoxy-4-methylbenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate esters, respectively.
Oxidation and Reduction: The compound can be involved in oxidation-reduction reactions, although specific conditions and reagents are required.
Hydrolysis: In the presence of water, it can hydrolyze to form 2,6-dimethoxy-4-methylbenzenesulfonic acid.
Applications De Recherche Scientifique
2,6-Dimethoxy-4-methylbenzenesulfonyl chloride is used in various scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfonate ester derivatives.
Biology: The compound can be used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,6-Dimethoxy-4-methylbenzenesulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This leads to the formation of sulfonamide and sulfonate ester products. The methoxy groups on the benzene ring can influence the reactivity and selectivity of the compound in various reactions .
Comparaison Avec Des Composés Similaires
2,6-Dimethoxy-4-methylbenzenesulfonyl chloride can be compared with other similar compounds, such as:
4-Methylbenzenesulfonyl chloride: Lacks the methoxy groups, making it less reactive in certain reactions.
2,6-Dimethoxybenzoyl chloride: Contains a benzoyl chloride group instead of a sulfonyl chloride group, leading to different reactivity and applications
These comparisons highlight the unique properties and applications of this compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C9H11ClO4S |
|---|---|
Poids moléculaire |
250.70 g/mol |
Nom IUPAC |
2,6-dimethoxy-4-methylbenzenesulfonyl chloride |
InChI |
InChI=1S/C9H11ClO4S/c1-6-4-7(13-2)9(15(10,11)12)8(5-6)14-3/h4-5H,1-3H3 |
Clé InChI |
JKMMFVAMXZWVNX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)OC)S(=O)(=O)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


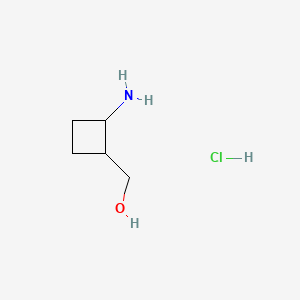
![3-Methyl-5-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridine](/img/structure/B13523473.png)
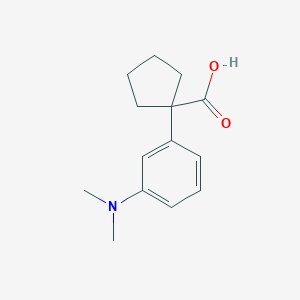
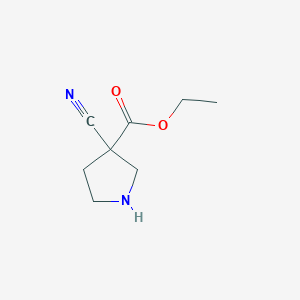
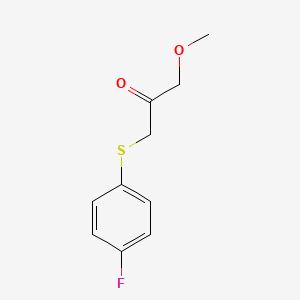
![1-[2-Fluoro-5-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B13523491.png)
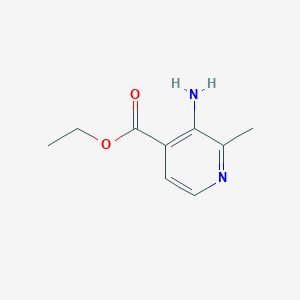
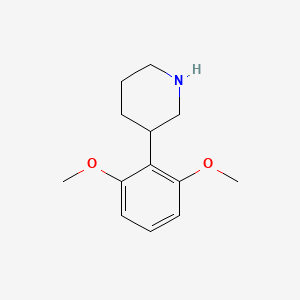
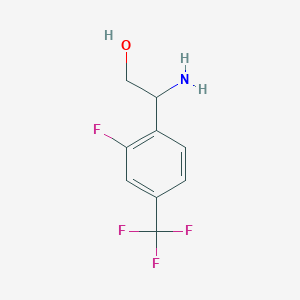

![[2-(Difluoromethoxy)phenyl]hydrazine](/img/structure/B13523554.png)
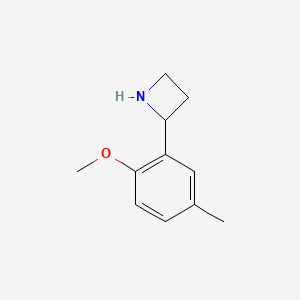
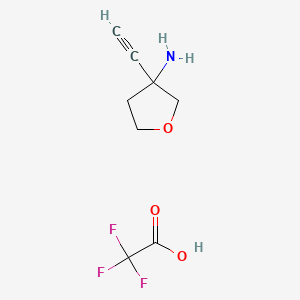
![5-Aminobicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B13523564.png)
